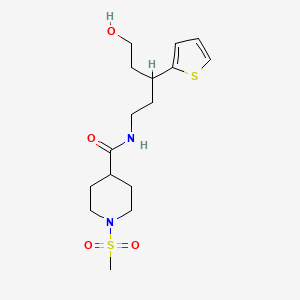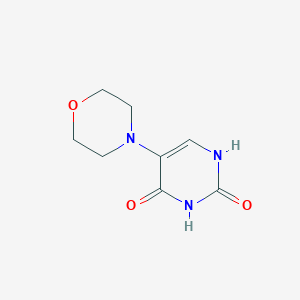![molecular formula C18H14FN3O3S B2505463 N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-90-0](/img/structure/B2505463.png)
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various benzamide derivatives has been a topic of interest in recent research due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the significance of antipyrine derivatives in drug chemistry . Similarly, other studies have reported the synthesis of antipyrine-like derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, which were characterized by X-ray structure, Hirshfeld surface analysis, and DFT calculations . These syntheses often involve multi-step reactions and are characterized by various spectroscopic techniques to confirm the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structures of these benzamide derivatives are often confirmed through single-crystal X-ray diffraction studies. For example, a novel pyrazole derivative was analyzed and found to have a twisted conformation between the pyrazole and thiophene rings, adopting an E-form and an envelope conformation . The solid-state structures of antipyrine derivatives were analyzed through Hirshfeld surface analysis, revealing that molecular sheets are primarily formed by hydrogen bonds, with stabilization dominated by electrostatic energy contributions .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various biological evaluations. For instance, the synthesized benzamide derivatives were screened against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing inhibitory potential . Additionally, some derivatives have been tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with certain compounds displaying interesting cytotoxic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using a range of spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra. These techniques help in understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, which contribute to the crystal packing and stability of the compounds . Thermal analysis, such as thermogravimetric analysis, is also conducted to study the thermal decomposition of the compounds . Additionally, the electronic structures and molecular geometries are optimized and calculated using ab-initio methods, providing insights into the electrophilic and nucleophilic regions of the molecular surface .
Aplicaciones Científicas De Investigación
Antiavian Influenza Virus Activity
A novel route to the synthesis of benzamide-based 5-aminopyrazoles, including derivatives related to N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, has shown remarkable antiavian influenza virus activity. These compounds were tested in vitro for their ability to inhibit the influenza A virus (subtype H5N1), demonstrating significant antiviral activities with viral reduction rates ranging from 85–65% among the synthesized compounds (Hebishy et al., 2020).
Antipathogenic Activity
The study of thiourea derivatives, which share a structural resemblance to benzamide-based compounds, revealed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings underscore the potential for developing novel antimicrobial agents with antibiofilm properties based on the structure of benzamide derivatives, including this compound (Limban et al., 2011).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives, which share a core structure with this compound, have been designed and synthesized. These derivatives were tested for their antiproliferative activities against cancer cell lines, showing promising broad-spectrum antitumor activity. This highlights the potential therapeutic applications of benzamide derivatives in cancer treatment (Mert et al., 2014).
Synthesis of Fluorinated Heterocyclic Compounds
The use of fluorine-containing building blocks for the synthesis of heterocyclic compounds, including those related to benzamide derivatives, has been explored. This approach allows for the efficacious synthesis of fluorine-bearing pyrazolones and other heterocycles, demonstrating the versatility of fluorine in medicinal chemistry and the potential for developing novel therapeutic agents (Shi et al., 1996).
Direcciones Futuras
The future directions for research on “N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve more detailed studies of its physical and chemical properties, as well as its biological activity .
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWAXTVHRYEQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2505382.png)
![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2505383.png)


![4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide](/img/structure/B2505388.png)

![N-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2505392.png)

![2-(4-chlorophenyl)-5-(2-methoxyethyl)-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2505397.png)
![[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2505399.png)
![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![1-allyl-4-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2505403.png)